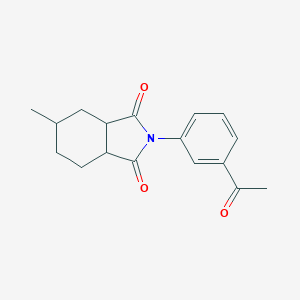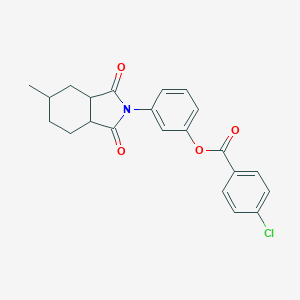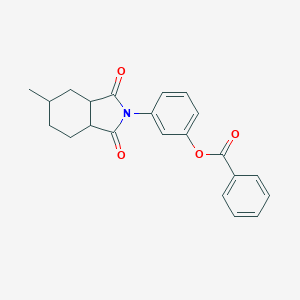
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline ring with isobutyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in organic synthesis.
Reduction: Reduction of the bromophenyl group can lead to the formation of phenyl-substituted quinoline derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of functionalized quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Phenyl-substituted quinoline derivatives
Substitution: Functionalized quinoline derivatives with various substituents
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, infectious diseases, and neurological disorders.
Biological Studies: It can be used as a probe to study biological processes and pathways, including enzyme inhibition, receptor binding, and cellular signaling.
Material Science: The compound can be used in the development of new materials with unique optical, electronic, or magnetic properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules and natural products.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes, receptors, or DNA. This binding can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. The bromophenyl group and the quinoline core play crucial roles in the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and has applications in material science.
4-(4-Bromophenyl)-thiazol-2-amine: This compound has shown antiproliferative activity against cancer cells and is used in medicinal chemistry.
Uniqueness
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific combination of the quinoline core, bromophenyl group, and isobutyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C20H18BrNO2 |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
2-methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H18BrNO2/c1-13(2)12-24-20(23)17-11-19(14-7-9-15(21)10-8-14)22-18-6-4-3-5-16(17)18/h3-11,13H,12H2,1-2H3 |
InChI-Schlüssel |
VPCXUCFHDZOZGV-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(C)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(2-Naphthylsulfonyl)-4-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B340581.png)



